molecular formula C19H17NO4 B269368 N-[2-(2-phenoxyethoxy)phenyl]-2-furamide

N-[2-(2-phenoxyethoxy)phenyl]-2-furamide

Cat. No. B269368
M. Wt: 323.3 g/mol
InChI Key: HKWJDVLQSWAMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-phenoxyethoxy)phenyl]-2-furamide, commonly known as F13640, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of furan derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of F13640 involves the activation of the peroxisome proliferator-activated receptor delta (PPARδ). This activation leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
F13640 has been shown to have various biochemical and physiological effects. Studies have demonstrated that F13640 can reduce inflammation, improve insulin sensitivity, and promote lipid metabolism. Additionally, F13640 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of F13640 is its potency and selectivity towards PPARδ. This makes it an ideal compound for studying the role of PPARδ in various cellular processes. However, F13640 has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the study of F13640. One potential area of research is the development of F13640 analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of F13640, particularly in the field of cancer treatment. Finally, the role of F13640 in modulating other cellular processes and its potential use in the treatment of other diseases should be explored.
In conclusion, F13640 is a synthetic compound with significant potential for therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an ideal candidate for further study. Future research in this area could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of F13640 involves the reaction of 2-phenoxyethanol with 2-chloro-5-nitrobenzotrifluoride, followed by the reduction of the nitro group and the cyclization of the resulting intermediate with furfurylamine. This method has been optimized for the production of high yields of pure F13640.

Scientific Research Applications

F13640 has been investigated for its potential therapeutic applications in various scientific studies. One of the significant areas of research has been in the field of cancer treatment. Studies have shown that F13640 can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

Product Name

N-[2-(2-phenoxyethoxy)phenyl]-2-furamide

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-[2-(2-phenoxyethoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H17NO4/c21-19(18-11-6-12-23-18)20-16-9-4-5-10-17(16)24-14-13-22-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,20,21)

InChI Key

HKWJDVLQSWAMFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=CO3

Origin of Product

United States

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